molecular formula C11H15NO3 B2719662 4-[(4-Methoxyphenyl)amino]butanoic acid CAS No. 82924-67-2

4-[(4-Methoxyphenyl)amino]butanoic acid

Cat. No.: B2719662
CAS No.: 82924-67-2
M. Wt: 209.245
InChI Key: LXPFLIUKOLTAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxyphenyl)amino]butanoic acid is an organic compound with the molecular formula C11H15NO3. It is also known by its IUPAC name, 4-(4-methoxyanilino)butanoic acid . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)amino]butanoic acid typically involves the reaction of 4-methoxyaniline with butanoic acid derivatives. One common method is the condensation reaction between 4-methoxyaniline and butanoic acid chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methoxyphenyl)amino]butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methoxyphenyl)amino]butanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-methoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPFLIUKOLTAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Analogously to Example 1, by using equivalent quantities, reacting N-(3,4,5-trimethoxybenzoyl)-6-(tert.-butylamino)caproic acid and ethyl γ-(p-anisidino)butyrate and suitable processing, dissolving the evaporation residue in ethanol, adding an ethanolic solution of potassium hydroxide, stirring for 12 hours at room temperature and further processing yields N-[N-(3,4,5-trimethoxybenzoyl)-6-tert.-butylamino)hexanoyl]-4-(p-anisidino)butyric acid.
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N-(3,4,5-trimethoxybenzoyl)-6-(tert.-butylamino)caproic acid
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ethyl γ-(p-anisidino)butyrate
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